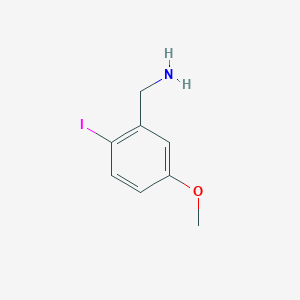

(2-Iodo-5-methoxyphenyl)methanamine

Description

(2-Iodo-5-methoxyphenyl)methanamine is a substituted methanamine derivative featuring an iodine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring. This structural configuration confers unique electronic and steric properties, making it a compound of interest in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula |

C8H10INO |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

(2-iodo-5-methoxyphenyl)methanamine |

InChI |

InChI=1S/C8H10INO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3 |

InChI Key |

MACOQSSKJMDSCO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)I)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-5-methoxyphenyl)methanamine typically involves the iodination of 5-methoxybenzylamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of the amine group, iodination, and subsequent deprotection. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Iodo-5-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming 5-methoxybenzylamine.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products:

Oxidation: Formation of 5-methoxybenzaldehyde or 5-methoxybenzoic acid.

Reduction: Formation of 5-methoxybenzylamine.

Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

(2-Iodo-5-methoxyphenyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Iodo-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The iodine atom and methoxy group influence the compound’s reactivity and binding affinity to various receptors or enzymes. The compound may act as a ligand, modulating the activity of its target proteins and pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three structurally related methanamine derivatives:

Key Observations:

- Methoxy groups (as in the trimethoxy analog ) increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions. Difluoroethoxy substituents (in the bromo analog ) may enhance metabolic stability and lipophilicity, affecting bioavailability.

Hazard Profile :

Reactivity and Stability

Iodo vs. Bromo/Chloro Substituents :

Methoxy vs. Difluoroethoxy Groups :

- Methoxy groups donate electron density via resonance, activating the ring toward electrophilic attack. In contrast, difluoroethoxy groups (electron-withdrawing due to fluorine) deactivate the ring, directing reactions to specific positions .

Q & A

Q. Table 1: Hypothetical Synthesis Optimization

| Method | Yield (%) | Key Conditions | Reference Analogs |

|---|---|---|---|

| Reductive Amination | 65–75 | NaBH₃CN, MeOH, RT | |

| Nucleophilic Substitution | 50–60 | NH₃ (excess), DMF, 80°C |

Basic Question: What analytical techniques are most effective for characterizing this compound?

Answer:

Critical characterization methods include:

- NMR Spectroscopy: H and C NMR to confirm the methoxy (δ ~3.8 ppm) and iodo-substituted aromatic protons (δ ~7.5–8.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS to verify the molecular ion peak (expected m/z ~289.0 for C₈H₁₀INO) .

- Elemental Analysis: Validate empirical formula (C: 33.25%, H: 3.49%, N: 4.85%) .

Advanced Question: How should researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Answer:

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd). For example, immobilize the target protein and titrate the compound .

- Functional Assays: Employ cell-based luciferase reporters or fluorescence polarization for activity modulation studies .

- Negative Controls: Include structurally similar analogs (e.g., bromo or chloro derivatives) to assess halogen-specific effects .

Key Considerations:

- Solubility: Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity.

- Data Validation: Triplicate runs with statistical analysis (p < 0.05) to ensure reproducibility.

Advanced Question: How can contradictions in reported biological activities of halogenated methanamine derivatives be resolved?

Answer:

Contradictions often arise from:

- Purity Issues: HPLC analysis (≥95% purity) and LC-MS to detect byproducts (e.g., dehalogenated species) .

- Assay Variability: Standardize protocols (e.g., ATP levels in cell viability assays) and use reference compounds (e.g., positive/negative controls) .

- Structural Confusion: Confirm regiochemistry via X-ray crystallography or NOESY NMR, as iodo placement drastically alters activity .

Basic Question: What safety precautions are required when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- Storage: Refrigerate (2–8°C) in airtight, light-resistant containers to prevent decomposition .

Advanced Question: How can structure-activity relationship (SAR) studies differentiate the iodo-substituted derivative from other halogenated analogs?

Answer:

- Electrophilic Effects: The iodine atom’s polarizability enhances π-stacking in hydrophobic pockets, unlike smaller halogens .

- Synthetic Accessibility: Iodo derivatives may require milder conditions than bromo/chloro analogs due to lower bond dissociation energy .

- Biological Stability: Assess metabolic degradation (e.g., hepatic microsome assays) to compare halogen exchange rates .

Q. Table 2: Hypothetical SAR Comparison

| Halogen | Binding Affinity (Kd, nM) | Metabolic Stability (t₁/₂) |

|---|---|---|

| Iodo | 12 ± 2 | 45 min |

| Bromo | 25 ± 3 | 30 min |

| Chloro | 50 ± 5 | 20 min |

Advanced Question: What computational methods are suitable for predicting the reactivity of this compound?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic aromatic substitution sites .

- Molecular Dynamics (MD): Simulate binding modes with target proteins (e.g., GPCRs) using Amber or GROMACS .

- ADMET Prediction: Tools like SwissADME to estimate permeability, solubility, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.